N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidinyl group and the chloromethoxyphenyl moiety. Common synthetic routes may involve:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is reacted with the intermediate compound.
Attachment of the Chloromethoxyphenyl Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely studied for their medicinal properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C20H22ClN5O4 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H22ClN5O4/c1-30-14-6-5-11(21)9-13(14)22-18(28)12-10-15(27)23-17-16(12)19(29)25-20(24-17)26-7-3-2-4-8-26/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
ZUKCLNVGZDTJME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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